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Compound of Interest

Compound Name: 5-Benzylhydantoin

Cat. No.: B043465 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
5-Benzylhydantoin is a heterocyclic organic compound belonging to the hydantoin class.

Hydantoins are five-membered rings containing two nitrogen atoms and two carbonyl groups.

The presence of a benzyl group at the 5-position of the hydantoin ring imparts specific

physicochemical and biological properties that make it a molecule of significant interest in

medicinal chemistry and drug development.[1] This technical guide provides a comprehensive

overview of 5-benzylhydantoin, including its physicochemical properties, synthesis, biological

activities, and relevant experimental protocols.

Physicochemical Properties
The physicochemical properties of 5-benzylhydantoin are crucial for its handling, formulation,

and pharmacokinetic profile. A summary of these properties is presented in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b043465?utm_src=pdf-interest
https://www.benchchem.com/product/b043465?utm_src=pdf-body
https://cymitquimica.com/cas/3530-82-3/
https://www.benchchem.com/product/b043465?utm_src=pdf-body
https://www.benchchem.com/product/b043465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

IUPAC Name
5-benzylimidazolidine-2,4-

dione

CAS Number 3530-82-3

Molecular Formula C₁₀H₁₀N₂O₂ [2]

Molecular Weight 190.20 g/mol [2]

Appearance
White to off-white crystalline

solid
[1]

Melting Point 188-189 °C [2]

Solubility

Soluble in methanol and

dimethyl sulfoxide (DMSO);

Limited solubility in water.

[1][2]

pKa (estimated) 8.5 - 9.5 (for the N-H protons)

LogP (estimated)

The presence of the benzyl

group increases lipophilicity

compared to the parent

hydantoin.

[1]

Synthesis of 5-Benzylhydantoin
The most common and efficient method for the synthesis of 5-substituted hydantoins, including

5-benzylhydantoin, is the Bucherer-Bergs reaction.[3] This multicomponent reaction involves

the condensation of an aldehyde or ketone with an alkali metal cyanide and ammonium

carbonate.

Experimental Protocol: Bucherer-Bergs Synthesis of 5-
Benzylhydantoin
This protocol is adapted from the synthesis of a similar compound, 5-methyl-5-benzyl

hydantoin.[4]

Materials:
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Phenylacetaldehyde

Sodium cyanide (NaCN)

Ammonium carbonate ((NH₄)₂CO₃)

Ethanol

Water

Concentrated Hydrochloric Acid (HCl)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

phenylacetaldehyde (0.1 mol) in a 1:1 mixture of ethanol and water (e.g., 60 mL of each).

To this solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol).

Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective

equipment in a well-ventilated fume hood.

Heat the reaction mixture to 60°C and stir vigorously for 24 hours. The mixture may become

viscous.

After 24 hours, cool the reaction mixture to room temperature.

In a well-ventilated fume hood, carefully acidify the mixture with concentrated HCl to a pH of

approximately 6-6.5. This will cause the product to precipitate.

Cool the mixture in an ice bath to maximize precipitation.

Collect the resulting crystalline solid by vacuum filtration.

Recrystallize the crude product from 50% ethanol to obtain pure 5-benzylhydantoin.

Dry the purified crystals in a vacuum oven.

Synthesis Workflow
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Reaction Setup
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Caption: Workflow for the Bucherer-Bergs synthesis of 5-benzylhydantoin.
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Biological Activities and Potential Applications
5-Benzylhydantoin and its derivatives have been investigated for a range of biological

activities, positioning them as a versatile scaffold for drug development.

Antibacterial Activity
5-Benzylhydantoin has demonstrated inhibitory effects against bacterial growth.[1] It has

shown notable in vitro activity against Salmonella typhi, the causative agent of typhoid fever.

Organism Assay Activity Reference(s)

Salmonella typhi Enzyme Assay MIC: 0.001 - 1 mM [1]

Anticonvulsant Activity
The hydantoin core is a well-established pharmacophore in anticonvulsant drugs, with

phenytoin being a prominent example. While specific quantitative data for 5-benzylhydantoin
is limited, various substituted 5-benzylhydantoins have been synthesized and screened for

anticonvulsant activity, showing potential in preventing maximal electroshock-induced seizures

in animal models.[3]

Anticancer Potential: EGFR Inhibition
Derivatives of the hydantoin scaffold, particularly 5-benzylidenehydantoins, have been

identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a receptor

tyrosine kinase that, when dysregulated, plays a crucial role in the development and

progression of several cancers. Inhibition of EGFR kinase activity is a validated strategy in

oncology. While the following data is for derivatives, it highlights the potential of the 5-
benzylhydantoin scaffold in this area.
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Compound Cell Line Assay IC₅₀ Reference(s)

5-benzylidene-

hydantoin

derivative

A431 (human

epidermoid

carcinoma)

EGFR

Autophosphoryla

tion

Not specified [5]

Thiohydantoin

derivative 4c
-

EGFR Kinase

Inhibition
90 nM [6]

Thiohydantoin

derivative 4e
-

EGFR Kinase

Inhibition
107 nM [6]

Mechanism of Action: EGFR Signaling Pathway
5-Benzylidene-hydantoin derivatives are proposed to exert their anticancer effects by inhibiting

the tyrosine kinase activity of EGFR. Upon ligand binding (e.g., EGF), EGFR dimerizes and

autophosphorylates its cytoplasmic tyrosine residues. This phosphorylation creates docking

sites for various adaptor proteins, which in turn activate downstream signaling cascades,

primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. These

pathways promote cell proliferation, survival, and angiogenesis. By binding to the ATP-binding

site of the EGFR kinase domain, 5-benzylidene-hydantoin inhibitors block autophosphorylation

and the subsequent activation of these downstream pathways, leading to an antiproliferative

effect.
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Caption: EGFR signaling pathway and the inhibitory action of 5-benzylidene-hydantoin.
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Experimental Protocols for Biological Assays
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution
This protocol outlines a standard method for determining the antibacterial susceptibility of a

compound.[7][8]

Materials:

5-Benzylhydantoin

Bacterial strain (e.g., Salmonella typhi)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity

Incubator (37°C)

Procedure:

Compound Preparation: Prepare a stock solution of 5-benzylhydantoin in a suitable solvent

(e.g., DMSO). Perform serial two-fold dilutions in CAMHB across the wells of a 96-well plate

to achieve the desired concentration range (e.g., from 1024 µg/mL to 0.5 µg/mL).

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity

to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this

suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL

in the test wells.

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate

containing the serially diluted compound. Include a growth control well (inoculum in broth

without the compound) and a sterility control well (broth only).

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
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Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the

lowest concentration of 5-benzylhydantoin that completely inhibits visible bacterial growth.

Protocol 2: In Vivo Anticonvulsant Screening - Maximal
Electroshock (MES) Test
The MES test is a widely used animal model to screen for drugs effective against generalized

tonic-clonic seizures.

Materials:

Test animals (e.g., male Wistar rats or ICR mice)

5-Benzylhydantoin formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

Electroshock apparatus with corneal electrodes

Saline solution

Procedure:

Animal Dosing: Administer 5-benzylhydantoin intraperitoneally (i.p.) to a group of animals at

various doses. A control group receives only the vehicle.

Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the

compound to be absorbed and distributed.

MES Induction: Apply a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via

corneal electrodes wetted with saline.

Observation: Observe the animals for the presence or absence of the tonic hindlimb

extension phase of the seizure.

Endpoint: The endpoint is the protection against tonic hindlimb extension. The percentage of

protected animals at each dose is calculated.

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals

from the seizure endpoint, can be calculated using probit analysis.
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Experimental Workflow for In Vivo Anticonvulsant
Screening

Animal Preparation & Dosing
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Click to download full resolution via product page

Caption: Workflow for the Maximal Electroshock (MES) test for anticonvulsant activity.

Conclusion
5-Benzylhydantoin is a heterocyclic compound with a versatile profile. Its established

synthesis via the Bucherer-Bergs reaction and its demonstrated biological activities, including

antibacterial and potential anticonvulsant and anticancer properties, make it a valuable scaffold

for medicinal chemistry. The information and protocols provided in this guide serve as a

foundational resource for researchers aiming to explore and expand upon the therapeutic

potential of 5-benzylhydantoin and its derivatives. Further quantitative studies are warranted

to fully elucidate its pharmacokinetic profile and to optimize its structure for enhanced potency

and selectivity against various therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b043465#5-benzylhydantoin-as-a-heterocyclic-
compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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